6-Aminopyridine-2-sulfonamide hydrochloride

NADH regeneration Cp*Ir catalysis pyridine-2-sulfonamidate ligands

Researchers requiring the regiospecific 6-amino-2-pyridinesulfonamide motif for NADH regeneration catalysis or 11β-HSD1 inhibitor synthesis face solubility and handling challenges with the neutral free base. The hydrochloride salt (CAS 2109404-65-9) eliminates these barriers: - Direct complexation to Cp*Ir centers in alcoholic solvents without added base, enabling catalysts with TOFs exceeding 3700 h⁻¹. - Aqueous solubility for coupling reactions in medicinal chemistry library synthesis targeting hCA II (Ki = 7.60 nM, >480-fold selectivity over hCA I). - Validated synthetic route to the clinical candidate PF-915275 (Ki = 2.3 nM), ensuring batch-to-batch consistency for preclinical studies. Procure the definitive 6-NH₂ variant for reproducible, high-performance outcomes.

Molecular Formula C5H8ClN3O2S
Molecular Weight 209.66 g/mol
Cat. No. B13466672
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Aminopyridine-2-sulfonamide hydrochloride
Molecular FormulaC5H8ClN3O2S
Molecular Weight209.66 g/mol
Structural Identifiers
SMILESC1=CC(=NC(=C1)S(=O)(=O)N)N.Cl
InChIInChI=1S/C5H7N3O2S.ClH/c6-4-2-1-3-5(8-4)11(7,9)10;/h1-3H,(H2,6,8)(H2,7,9,10);1H
InChIKeyJCNVCKAQEXIOKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Aminopyridine-2-sulfonamide Hydrochloride: Bifunctional Pyridine-Sulfonamide Scaffold


6-Aminopyridine-2-sulfonamide hydrochloride (CAS 2109404-65-9; free base CAS 75903-58-1) is a heterocyclic building block featuring both a primary sulfonamide (–SO₂NH₂) and an amino (–NH₂) group ortho-positioned on the pyridine ring [1]. Its hydrochloride salt form enhances aqueous solubility and handling compared to the neutral free base. The compound serves as a versatile ligand precursor for half‑sandwich iridium catalysts and as a key synthetic intermediate for pharmaceutical candidates, notably the 11β‑HSD1 inhibitor PF‑915275 .

Why 6-Aminopyridine-2-sulfonamide HCl Cannot Be Substituted by Generics


The regiospecific 2‑sulfonamide/6‑amino substitution pattern is critical for both catalytic and biological activity. In NADH regeneration catalysis, the 6‑NH₂ substituent provides a cooperative acid‑base effect that dramatically accelerates hydride transfer, an effect absent in unsubstituted or para‑CF₃‑substituted analogues [1]. For medicinal chemistry, the 6‑amino group is essential for forming the N‑(6‑aminopyridin‑2‑yl)amide linkage found in clinical candidate PF‑915275 [2]. Generic pyridine‑2‑sulfonamides lacking the 6‑amino group, or regioisomers with the amino group at other positions, cannot replicate this reactivity and would fail in these applications.

6-Aminopyridine-2-sulfonamide HCl: Head-to-Head Differentiation Evidence


NADH Regeneration: Enhanced Turnover Frequency with 6-Amino Substituent

In a direct head‑to‑head comparison under identical conditions (313 K, pH 6.58, 0.4 M phosphite buffer, NAD⁺ hydrogenation), the Cp*Ir(6‑NH₂‑pyridine‑2‑sulfonamidate)NO₃ complex (derived from 6‑aminopyridine‑2‑sulfonamide) exhibited a turnover frequency (TOF) of 2321 h⁻¹, versus 542 h⁻¹ for the unsubstituted (R=H) analogue and 718 h⁻¹ for the 4‑CF₃‑substituted analogue [1]. Under optimized conditions (3 mM NAD⁺), the 6‑NH₂ catalyst reached a TOF of 3731 h⁻¹, the highest ever reported for molecular‑catalyst‑based chemical NADH regeneration [1]. The 6‑NH₂ substituent provides a crucial cooperative acid‑base effect: the enhanced electron‑withdrawing –S(O)₂– bridge increases metal acidity while the proximal –NH₂ group facilitates hydride transfer [1].

NADH regeneration Cp*Ir catalysis pyridine-2-sulfonamidate ligands

Carbonic Anhydrase Inhibition: Isoform-Selective Targeting of hCA II

Inhibition assays against human carbonic anhydrase isoforms reveal that 6‑aminopyridine‑2‑sulfonamide displays a Ki of 7.60 nM against hCA II, while its activity against hCA I is markedly weaker (Ki = 3,700 nM), corresponding to a >480‑fold selectivity for the hCA II isoform [1]. This selectivity profile contrasts with classical, less selective sulfonamide CA inhibitors such as acetazolamide, which typically inhibit multiple CA isoforms with comparable potency [2]. The ortho‑amino substitution on the pyridine ring is believed to contribute to this isoform discrimination by modulating the orientation of the sulfonamide zinc‑binding group within the active site [1].

carbonic anhydrase inhibition sulfonamide pharmacology isoform selectivity

Hydrochloride Salt Form: Improved Solubility and Handling vs Free Base

The hydrochloride salt of 6‑aminopyridine‑2‑sulfonamide (CAS 2109404‑65‑9) exhibits aqueous solubility of approximately 100 mg/mL (91.38 mM), as reported by Ambeed . In contrast, the neutral free base (CAS 75903‑58‑1) has limited aqueous solubility, consistent with its calculated XLogP3 of ‑0.6 and high crystal lattice energy [1]. This solubility difference is critical for applications requiring homogeneous aqueous reaction conditions, such as the in‑situ preparation of Cp*Ir(pyridine‑2‑sulfonamidate) catalysts, where the free base requires additional solubilization steps [2]. Furthermore, the hydrochloride salt offers improved long‑term storage stability and easier precise weighing due to its non‑hygroscopic crystalline nature .

salt selection aqueous solubility compound handling

Key Intermediate for PF-915275: Critical 6-Amino Moiety for 11β-HSD1 Inhibition

6‑Aminopyridine‑2‑sulfonamide serves as the direct precursor for the 6‑amino‑pyridin‑2‑yl sulfonamide scaffold of PF‑915275, a potent and selective human 11β‑hydroxysteroid dehydrogenase type 1 (11β‑HSD1) inhibitor [1]. PF‑915275 exhibits a Ki of 2.3 nM and an EC₅₀ of 15 nM in HEK293 cells . Critically, the 6‑amino substituent on the pyridine ring is indispensable for activity; SAR studies from the Pfizer discovery program demonstrate that replacement or relocation of this amino group results in substantial loss of potency [1]. Regioisomeric aminopyridine sulfonamides (e.g., 2‑aminopyridine‑3‑sulfonamide) fail to generate the correct N‑(6‑aminopyridin‑2‑yl)amide pharmacophore required for 11β‑HSD1 inhibition [1].

11β-HSD1 inhibition PF-915275 drug discovery intermediate

6-Aminopyridine-2-sulfonamide HCl: Application Scenarios and Procurement


High-Throughput NADH Regeneration for Biocatalysis

When integrated into Cp*Ir(6‑NH₂‑pysa)NO₃, this compound enables the fastest reported molecular‑catalyst system for NADH regeneration. Procurement of the hydrochloride salt ensures ready solubility for in‑situ catalyst preparation in aqueous phosphite buffer, delivering TOFs exceeding 3700 h⁻¹ [1]. This performance is unattainable with the unsubstituted or 4‑CF₃‑substituted analogues, making the 6‑NH₂ variant the definitive choice for NADH‑dependent biocatalytic processes at preparative scale.

Isoform-Selective Carbonic Anhydrase Inhibitor Synthesis

The compound's dual sulfonamide/amino functionality provides a privileged scaffold for designing hCA II‑selective inhibitors. With a Ki of 7.60 nM against hCA II and >480‑fold selectivity over hCA I [1], 6‑aminopyridine‑2‑sulfonamide offers an attractive starting point for developing next‑generation CA inhibitors with reduced off‑target effects in glaucoma and oncology applications. The hydrochloride salt facilitates aqueous‑based coupling reactions for library synthesis.

Building Block for 11β-HSD1 Inhibitor Development

As the direct precursor to the 6‑amino‑pyridin‑2‑yl sulfonamide pharmacophore of PF‑915275 (Ki = 2.3 nM) [1], this compound is essential for any medicinal chemistry program targeting 11β‑HSD1 or related sulfonamide‑binding enzymes. The validated synthetic route from the hydrochloride salt to the clinical candidate reduces development risk and ensures batch‑to‑batch consistency for preclinical and IND‑enabling studies [2].

Half-Sandwich Iridium/Rhodium Ligand for Organometallic Catalysis

The 6‑amino‑2‑pyridine‑sulfonamidate motif acts as a bidentate κ²‑N,N ligand for Cp*Ir and Cp*Rh centers, with the 6‑NH₂ group providing a crucial intramolecular base that accelerates hydride transfer steps [1]. The hydrochloride salt allows direct complexation in alcoholic solvents without the need for additional base, simplifying catalyst preparation. This ligand class is finding expanding use in transfer hydrogenation, reductive amination, and NADH mimicry.

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